molecular formula C17H19ClO5 B11152965 ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11152965
M. Wt: 338.8 g/mol
InChI Key: OVOIJDBBDPVYPD-UHFFFAOYSA-N
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Description

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C17H19ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at a temperature of around 50°C .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Biological Activity

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, also known by its CAS number 304877-87-0, is a compound belonging to the class of coumarins. This article explores its biological activity, including pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClO5, with a molecular weight of 348.79 g/mol. The compound features a coumarin backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research has shown that coumarin derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Study ReferenceIC50 Value (µM)Mechanism
12.5Free radical scavenging
15.0Metal chelation

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Study ReferenceCytokine InhibitionConcentration (µM)
IL-610
TNF-alpha20

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Case Study 1: Antioxidant Efficacy in Neuroprotection
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and oxidative markers compared to controls.

Case Study 2: Anti-inflammatory Action in Animal Models
In an animal model of arthritis, administration of this compound resulted in a marked reduction of paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

Molecular Formula

C17H19ClO5

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3

InChI Key

OVOIJDBBDPVYPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C

Origin of Product

United States

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